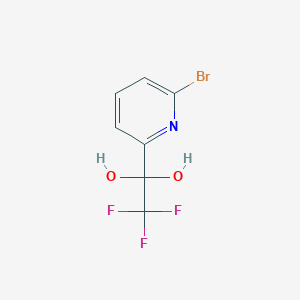

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, also known as 1-Bromo-2,2,2-trifluoroethane-1,1-diol, is a novel compound that has been used in scientific research for a variety of applications. It is a colorless liquid with a low melting point of −67 °C and a boiling point of 122 °C. This compound has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It has also been used in a variety of other scientific research applications, including as a catalyst, as a solvent, and as a ligand in coordination chemistry.

Aplicaciones Científicas De Investigación

Sterically Demanding Iminopyridine Ligands

Iminopyridine ligands, which may include derivatives related to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are used for creating complexes with metals like Fe, Pd, Ni, and Co. These complexes have shown potential in ethylene polymerization and oligomerization. High selectivity in ethylene dimerization, over 95%, was observed in such complexes (Irrgang et al., 2007).

Synthesis and Coordination Chemistry

Derivatives of pyridines, potentially including 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are used as ligands in coordination chemistry. These ligands have been applied in making luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Downstream Processing of Biologically Produced Diols

1,3-Propanediol and 2,3-butanediol, related to the research on diols like 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are vital in microbial production. The research emphasizes the need for effective methods in the recovery and purification of these diols, which can have wide applications in industrial and pharmaceutical fields (Xiu & Zeng, 2008).

Synthesis of Functionalized 1,1-Difluoro-1-Alkenes

The synthesis of various 1,1-difluoro-1-alkenes from compounds like 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is critical in developing new chemical entities. These alkenes have potential applications in pharmaceuticals and materials science (Ichikawa et al., 2003).

Photolabile Protecting Group for Aldehydes and Ketones

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, has been used as a photoremovable protecting group for aldehydes and ketones. This application is particularly relevant in the field of organic synthesis and drug development (Lu et al., 2003).

Propiedades

IUPAC Name |

1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2/c8-5-3-1-2-4(12-5)6(13,14)7(9,10)11/h1-3,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXVRKMMBVPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)

![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)